molecular formula C24H17N3O8 B254197 [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Cat. No. B254197
M. Wt: 475.4 g/mol
InChI Key: DZQCMIOSBYXUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. The compound is also known as Compound 1 and has been synthesized using a multistep procedure.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is not fully understood. However, studies have suggested that the compound inhibits the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects
Studies have shown that [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been found to reduce the production of various inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has shown potent anticancer and anti-inflammatory properties in various in vitro and in vivo studies. However, the compound has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. One direction is to further investigate the mechanism of action of the compound to better understand its anticancer and anti-inflammatory properties. Another direction is to develop more efficient synthesis methods to increase the yield of the compound. Additionally, the compound could be modified to improve its solubility in water, which would increase its potential applications in various experiments. Finally, the compound could be studied for its potential applications in other fields, such as neuroprotection and cardiovascular diseases.
Conclusion
In conclusion, [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a synthetic compound that has shown potential applications in various scientific fields. The compound has been studied for its anticancer and anti-inflammatory properties and has been found to inhibit the growth of various cancer cells and reduce inflammation in various animal models. The compound has several advantages and limitations for lab experiments, and there are several future directions for the research on the compound.

Synthesis Methods

The synthesis of [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate is a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-phenoxyaniline with ethyl chloroacetate to produce 2-(4-phenoxyanilino)ethyl acetate. The resulting compound is then reacted with sodium hydride and 4-nitro-1,3-dioxoisoindoline to produce [2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate. The overall yield of the synthesis process is approximately 35%.

Scientific Research Applications

[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate has shown potential applications in various scientific fields. The compound has been studied for its anticancer properties and has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. The compound has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models.

properties

Product Name

[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

Molecular Formula

C24H17N3O8

Molecular Weight

475.4 g/mol

IUPAC Name

[2-oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C24H17N3O8/c28-20(25-15-9-11-17(12-10-15)35-16-5-2-1-3-6-16)14-34-21(29)13-26-23(30)18-7-4-8-19(27(32)33)22(18)24(26)31/h1-12H,13-14H2,(H,25,28)

InChI Key

DZQCMIOSBYXUNF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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